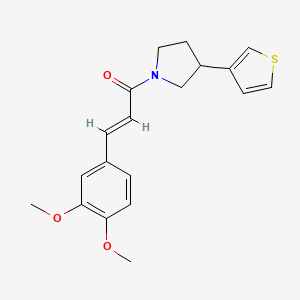

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Description

The compound (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one belongs to the α,β-unsaturated ketone (enone) family, characterized by a conjugated system that influences electronic properties and reactivity. Its structure features a 3,4-dimethoxyphenyl group and a 3-(thiophen-3-yl)pyrrolidine moiety, distinguishing it from related compounds. This analysis compares its structural, synthetic, and crystallographic properties with analogues reported in the literature.

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-22-17-5-3-14(11-18(17)23-2)4-6-19(21)20-9-7-15(12-20)16-8-10-24-13-16/h3-6,8,10-11,13,15H,7,9,12H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBERYZVQGQKHPG-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.

Coupling with Thiophene: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Enone: The final step involves the formation of the enone structure through a condensation reaction, such as the Claisen-Schmidt condensation, between the dimethoxyphenyl component and the pyrrolidine-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system and heterocyclic components make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structural Variations

The target compound’s enone core is substituted with 3,4-dimethoxyphenyl (electron-donating groups) and 3-(thiophen-3-yl)pyrrolidine (a five-membered heterocycle fused to thiophene). Key comparisons with similar compounds include:

Key Observations :

- Electronic Effects : The 3,4-dimethoxyphenyl group enhances electron density, while thiophene and pyrrolidine contribute to π-conjugation and steric effects.

Crystallographic and Intermolecular Interactions

Target Compound vs. Analogues:

The target compound’s crystallographic data are unspecified in the evidence, but structural analogues suggest that substituents like pyrrolidine-thiophene may influence packing via van der Waals interactions or steric hindrance. In contrast, compounds with polar groups (e.g., pyridine in ) exhibit hydrogen bonding, enhancing crystal stability .

Tabulated Comparison of Key Parameters

Discussion of Research Findings

Impact of Substituents on Properties

- Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring (5-membered) increases steric strain versus piperidine (6-membered), possibly altering bioavailability or binding affinity in pharmacological contexts.

- Methoxy Groups: The 3,4-dimethoxyphenyl group in the target and (III) improves solubility in polar solvents compared to non-polar substituents (e.g., diphenylamino in ).

Unresolved Questions

- The target compound’s crystallographic data (space group, unit cell parameters) and biological activity remain unreported, limiting direct comparisons.

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one, a compound with significant structural complexity, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Structural Characteristics

The compound features a dimethoxyphenyl group and a thiophen-pyrrolidine moiety, which are linked through an enone functional group . These structural components are critical for its biological interactions.

| Component | Description |

|---|---|

| Dimethoxyphenyl | Enhances lipophilicity and potential receptor interactions |

| Thiophen Group | Contributes to electronic properties and binding affinity |

| Pyrrolidine | Provides structural rigidity and influences pharmacodynamics |

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits promising anti-inflammatory effects. The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Similar compounds have shown IC50 values against COX enzymes, suggesting that this compound may follow suit.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| (E)-3-(3,4-dimethoxyphenyl)-... | TBD | TBD |

| Diclofenac | 6.74 | 1.10 |

| Celecoxib | 6.12 | 6.12 |

Analgesic Effects

The compound's analgesic potential is also noteworthy. Its structure allows for interactions with pain-related pathways, potentially modulating pain perception through receptor engagement.

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The compound may interact with various receptors involved in pain and inflammation.

- Enzyme Inhibition : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.

- Cell Signaling Modulation : The presence of multiple functional groups allows for diverse interactions that can modulate cellular signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.